molecular formula C11H12N2O2 B7540506 Isopropyl 1H-indazole-6-carboxylate

Isopropyl 1H-indazole-6-carboxylate

Cat. No. B7540506
M. Wt: 204.22 g/mol
InChI Key: XVBNXMVASCERMS-UHFFFAOYSA-N
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Description

Isopropyl 1H-indazole-6-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

  • Synthesis and Structural Analysis :

  • Medicinal Chemistry Applications :

    • Indazole derivatives have been identified as potential anti-inflammatory agents. For instance, certain tetrahydro-1H-indazole-5-carboxylic acids exhibited high anti-inflammatory activity in preclinical tests (Nagakura, Ota, Shimidzu, Kawamura, Eto, & Wada, 1979).
    • Indazole compounds with certain substitutions have shown potent antispermatogenic activity, influencing spermatogenesis and testicular weight (Corsi & Palazzo, 1976).
  • Chemical Properties and Reactions :

    • The enthalpy of formation for various indazole derivatives, including 1H-indazole-6-carboxylic acid, was studied, offering insights into their energetic and structural properties (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
    • Research on N-difluoromethylindazoles explored the functionalization of indazole molecules, providing a method for the efficient separation and characterization of these derivatives (Petko & Filatov, 2022).
  • Corrosion Inhibition :

    • Menthone derivatives of indazole, such as 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential industrial applications (Abdeslam, Mounir, Mohamed, Zouhair, & Mohamed, 2015).
  • Antiproliferative Activity :

properties

IUPAC Name

propan-2-yl 1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)15-11(14)8-3-4-9-6-12-13-10(9)5-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBNXMVASCERMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 1H-indazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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